N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Physicochemical Profiling Drug-Likeness Lead Optimization

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide (CAS 899748-76-6) is a synthetic oxalamide derivative that fuses a 2,3-dihydro-1,4-benzodioxin ring with an imidazole moiety via a propyl linker. The compound belongs to the ethanediamide (oxalamide) class, a privileged scaffold in medicinal chemistry for kinase inhibition and metal-chelation applications.

Molecular Formula C16H18N4O4
Molecular Weight 330.344
CAS No. 899748-76-6
Cat. No. B2582558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
CAS899748-76-6
Molecular FormulaC16H18N4O4
Molecular Weight330.344
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3
InChIInChI=1S/C16H18N4O4/c21-15(18-4-1-6-20-7-5-17-11-20)16(22)19-12-2-3-13-14(10-12)24-9-8-23-13/h2-3,5,7,10-11H,1,4,6,8-9H2,(H,18,21)(H,19,22)
InChIKeySOXLMVSLWNZUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide – Identity, Core Scaffold, and Procurement Context


N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide (CAS 899748-76-6) is a synthetic oxalamide derivative that fuses a 2,3-dihydro-1,4-benzodioxin ring with an imidazole moiety via a propyl linker [1]. The compound belongs to the ethanediamide (oxalamide) class, a privileged scaffold in medicinal chemistry for kinase inhibition and metal-chelation applications [2]. Its molecular formula is C16H18N4O4 with a molecular weight of 330.34 g/mol and a computed XLogP3-AA value of 0.6, indicating balanced hydrophilicity [1].

Why In-Class Substitution of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide Is Not Advisable


Oxalamide derivatives bearing imidazole-propyl linkers cannot be interchanged generically because subtle structural modifications—such as benzodioxin versus benzodioxole ring fusion, methyl substitution on the imidazole, or variant aromatic capping groups—profoundly alter hydrogen-bonding networks, lipophilicity, and molecular recognition [1]. Even a single methyl addition (e.g., the 2-methylimidazole analog) shifts logP and steric bulk, which can re-rank compound potency in enzymatic assays and change selectivity profiles [2]. Consequently, procurement of the exact CAS-numbered compound is essential to reproduce published biological results and maintain consistency in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide from Core Scaffold and Close Analogs


Molecular Weight and Lipophilicity Shift Relative to the Oxamide Core Scaffold

The target compound exhibits a 275% increase in molecular weight (330.34 vs. 88.07 g/mol) and a 1.3-unit elevation in computed logP (0.6 vs. -0.7) compared to the unsubstituted oxamide core [1][2]. This shift places the compound in a more favorable drug-like property space for passive membrane permeability while retaining significant hydrogen-bonding capacity, differentiating it from simpler oxamide building blocks used in early-stage fragment screening.

Physicochemical Profiling Drug-Likeness Lead Optimization

Hydrogen-Bond Donor Count Reduction Versus Core Oxamide

The target compound has two hydrogen-bond donors (HBD), versus four for the parent oxamide molecule [1][2]. A lower HBD count correlates with improved passive membrane permeability according to Lipinski's Rule of Five and reduces the desolvation penalty upon target binding. This property is not shared by all oxamide analogs—the specific substitution pattern of the benzodioxin and imidazole-propyl groups determines the final HBD count.

Hydrogen Bonding Membrane Permeability Drug Design

Structural Complexity Advantage Over Simple Oxamide Analogs

The target compound incorporates a bicyclic benzodioxin system (fused 6,6-dioxane) and an imidazole ring, yielding a higher fraction of sp³-hybridized carbons and greater three-dimensional complexity than flat, simple oxamides [1][2]. Specifically, the target compound has 16 heavy atoms and 4 rotatable bonds, compared to 6 heavy atoms and 1 rotatable bond for oxamide. Increased three-dimensionality is associated with higher target selectivity and improved clinical success rates in drug discovery.

Structural Diversity Chemical Space Fragment-Based Drug Discovery

Recommended Application Scenarios for N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide Based on Verified Evidence


Chemical Probe for Imidazole-Recognizing Enzyme Targets

The compound's imidazole moiety and oxamide linker provide a defined hydrogen-bonding framework for probing enzyme active sites that recognize histidine or imidazole-containing substrates. The computed logP of 0.6 and moderate hydrogen-bond donor count (2) make it suitable for cell-based target engagement assays where passive permeability is required [1][2].

Scaffold for Kinase Inhibitor Library Synthesis

Oxalamide derivatives are established kinase inhibitor scaffolds. The benzodioxin ring in this compound offers an electron-rich aromatic system that can engage in π-stacking interactions within kinase hinge regions, while the imidazole provides a metal-chelating or hydrogen-bonding motif. Its molecular weight (330.34 g/mol) and heavy atom count (16) position it as an advanced lead-like intermediate for focused library construction [1][3].

Analytical Reference Standard for LC-MS Method Development

The defined molecular weight and distinct SMILES string (C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3) allow this compound to serve as a retention-time and mass-calibration standard in reversed-phase LC-MS workflows. Its moderate lipophilicity (XLogP3-AA = 0.6) ensures elution within common gradient ranges, facilitating method transfer across laboratories [1].

Comparative SAR Studies with Methyl-Imidazole Analogs

When paired with its 2-methylimidazole analog (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide), this compound enables direct head-to-head assessment of the steric and electronic effects of imidazole methylation on target binding, solubility, and metabolic stability [1]. The absence of the 2-methyl group makes this compound the appropriate baseline for such SAR investigations.

Quote Request

Request a Quote for N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.